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Compound of Interest

Compound Name: Rescovitine

Cat. No.: B10852882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Seliciclib (also

known as Roscovitine or CYC202), a potent cyclin-dependent kinase (CDK) inhibitor. This

document includes a summary of effective working concentrations, detailed experimental

protocols, and diagrams illustrating its mechanism of action and experimental workflows.

Summary of Seliciclib In Vitro Working
Concentrations
Seliciclib has demonstrated efficacy across a range of cancer cell lines. The half-maximal

inhibitory concentration (IC50) is a key metric for determining the effective working

concentration in a specific cell line and assay. The following table summarizes IC50 values and

experimental conditions from various in vitro studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b10852882?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10852882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Assay Type
Seliciclib
Concentration
(IC50)

Exposure Time Reference

Multiple

Myeloma (MM)

MM.1S, OPM2,

RPMI, U266
MTT Assay 15-25 µM 24 hours [1][2]

Dox-40, LR5,

MM1.R

(Resistant)

MTT Assay 15-25 µM 24 hours [1][2]

H929, LP-1,

RPMI 8226

TUNEL Assay

(for apoptosis)

30 µM (twice the

average IC50)
Time-course [3]

Mantle Cell

Lymphoma

(MCL)

Granta-519,

NCEB-1, REC-1,

JeKo-1

Cell Cycle

Analysis
25-50 µM 24-48 hours [4]

General Tumor

Cell Lines

Various Cell Cycle Arrest
~15 µM

(average)
Not Specified [5]

Mechanism of Action
Seliciclib is a purine analog that functions as a competitive inhibitor of the ATP-binding site on

several cyclin-dependent kinases (CDKs).[6][7] Its primary targets include CDK2/cyclin E,

CDK7/cyclin H, and CDK9/cyclin T.[3][8] Inhibition of these kinases disrupts cell cycle

progression and can induce apoptosis (programmed cell death).[5][9] A key mechanism of

Seliciclib-induced apoptosis involves the inhibition of RNA Polymerase II-dependent

transcription, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[1]

[3][8]
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Mechanism of Action of Seliciclib

Cyclin-Dependent Kinases (CDKs)

Cellular Processes

Seliciclib
(Roscovitine)

CDK2/Cyclin E

 inhibits

CDK7/Cyclin H

 inhibits

CDK9/Cyclin T

 inhibits

Cell Cycle Progression

 promotes

RNA Polymerase II
Transcription

 promotes  promotes

Apoptosis

Arrest can lead to Mcl-1
(Anti-apoptotic protein)

 leads to synthesis of

 inhibits
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General In Vitro Experimental Workflow for Seliciclib

Downstream Assays

Start: Cell Culture

Cell Seeding
(e.g., 96-well or 6-well plates)

Seliciclib Treatment
(Dose-response & Time-course)

Incubation
(e.g., 24-72 hours)

Cell Viability Assay
(e.g., MTT)

Apoptosis Assay
(e.g., TUNEL, Annexin V)

Cell Cycle Analysis
(e.g., PI Staining)

Western Blot
(e.g., for Mcl-1, p-STAT3)

Data Analysis
(IC50, % Apoptosis, etc.)

Conclusion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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